Lipophilicity (XLogP3) Comparison: 4-Fluorophenyl vs. Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3 of 3.0, whereas the direct des-fluoro analog, 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one, has an XLogP3 of 2.9 [1][2]. The +0.1 log unit increase indicates slightly higher lipophilicity conferred by the para-fluoro substituent.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-8-methoxy-2H-chromen-2-one (XLogP3 2.9) |
| Quantified Difference | +0.1 log unit |
| Conditions | XLogP3 algorithm v3.0, PubChem release 2025.09.15 |
Why This Matters
Even a 0.1 log unit increase in XLogP3 can measurably affect passive membrane permeability and non-specific binding, making direct compound substitution risky without re-optimizing assay conditions.
- [1] PubChem. (2025). Compound Summary for CID 53490990: 3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one. View Source
- [2] PubChem. (2025). Compound Summary for CID 2134708: 3-(benzenesulfonyl)-8-methoxychromen-2-one. View Source
